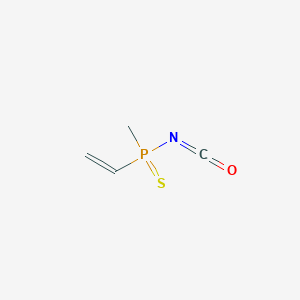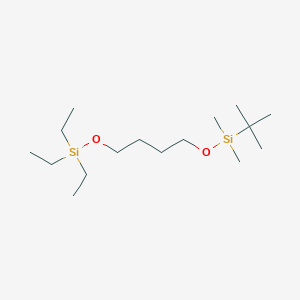
4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-: is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms and two oxygen atoms within its molecular structure, which contributes to its unique chemical properties. This compound is often used in various scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- typically involves the reaction of organosilicon compounds with appropriate reagents under controlled conditions. One common method includes the reaction of diethylsilane with a suitable diol in the presence of a catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity reagents and advanced catalytic systems to ensure high yield and purity. The process is typically carried out in specialized reactors that allow precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, palladium, and other transition metals.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted silanes and siloxanes.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. It is also used in the study of silicon-oxygen bond formation and reactivity.
Biology: In biological research, the compound is used to study the interactions between silicon-containing compounds and biological molecules. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, the compound is used in the production of silicone-based materials, coatings, and adhesives. It is also used as a crosslinking agent in the manufacture of polymers.
Mechanism of Action
The mechanism by which 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- exerts its effects involves the interaction of its silicon and oxygen atoms with various molecular targets. The silicon-oxygen bonds in the compound are highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of new compounds with unique properties, making it valuable in both research and industrial applications.
Comparison with Similar Compounds
- 3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane
- 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodecane
Comparison: Compared to similar compounds, 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- is unique due to its specific arrangement of silicon and oxygen atoms, as well as the presence of diethyl and tetramethyl groups. These structural differences contribute to its distinct reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.
Properties
CAS No. |
117785-64-5 |
|---|---|
Molecular Formula |
C16H38O2Si2 |
Molecular Weight |
318.64 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-triethylsilyloxybutoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-9-20(10-2,11-3)18-15-13-12-14-17-19(7,8)16(4,5)6/h9-15H2,1-8H3 |
InChI Key |
KXMORICNOXBTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


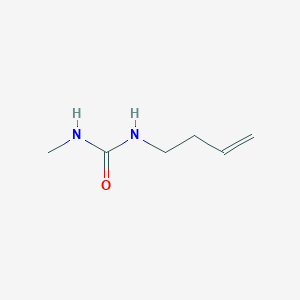
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
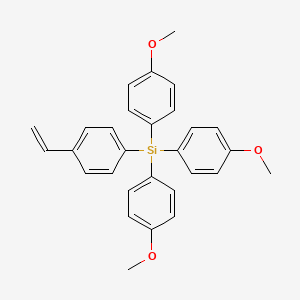

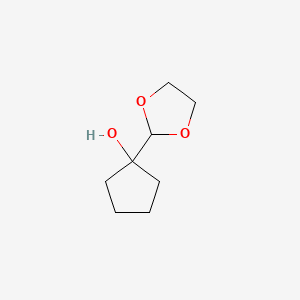
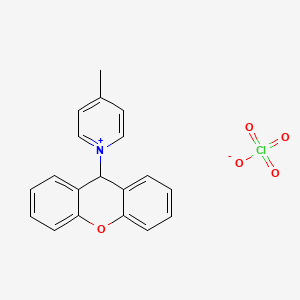


![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
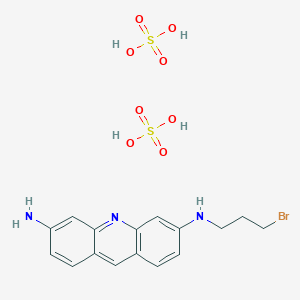
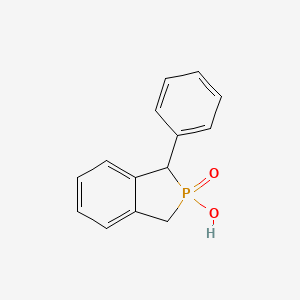
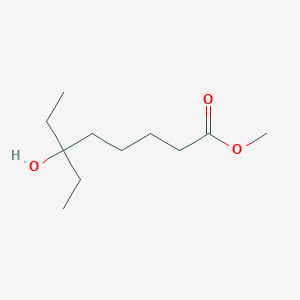
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
